

# use of 4-Ethynyltetrahydropyran-4-OL for synthesizing kinase inhibitors

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Ethynyltetrahydropyran-4-OL

Cat. No.: B2468568

[Get Quote](#)

## Application Notes & Protocols

Topic: Strategic Use of **4-Ethynyltetrahydropyran-4-OL** for the Synthesis of Novel Kinase Inhibitors

### Abstract

Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology.[1][2] The design of potent and selective kinase inhibitors often involves the exploration of novel chemical space around a core ATP-competitive scaffold. Saturated heterocycles, such as tetrahydropyran (THP), have emerged as "privileged" structural motifs that can significantly improve the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a detailed technical overview and experimental protocols for the application of **4-Ethynyltetrahydropyran-4-OL**, a versatile bifunctional building block, in the synthesis of next-generation kinase inhibitors. We will explore its strategic incorporation via cornerstone synthetic methodologies like Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," providing researchers with the rationale and practical steps to leverage this reagent in their drug discovery programs.

## Introduction: The Rationale for Tetrahydropyran Moieties in Kinase Inhibitors

The therapeutic success of small molecule kinase inhibitors (SMKIs) is well-established.[1] A primary challenge in their development is achieving a delicate balance of target potency, kinase

selectivity, and favorable drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME). The inclusion of saturated heterocyclic rings is a widely adopted strategy to address this challenge.

The tetrahydropyran (THP) ring, in particular, offers distinct advantages over its carbocyclic analogue, cyclohexane:

- **Reduced Lipophilicity:** The oxygen heteroatom lowers the lipophilicity (logP) of the molecule, which can lead to improved aqueous solubility and a more favorable overall ADME profile.
- **Hydrogen Bond Acceptor:** The endocyclic oxygen can act as a hydrogen bond acceptor, forming key interactions with the kinase protein backbone and enhancing binding affinity.
- **Metabolic Stability:** The THP ring is generally more resistant to metabolic oxidation compared to more lipophilic aliphatic rings.
- **Rigid Conformation:** As a rigid scaffold, the THP ring reduces the entropic penalty of binding to the target protein compared to a more flexible linear ether.

**4-Ethynyltetrahydropyran-4-OL** (Figure 1) is an exemplary building block that combines these beneficial properties of the THP core with the synthetic versatility of a terminal alkyne. The tertiary alcohol adds another potential point for hydrogen bonding or further functionalization.

**Table 1: Properties of 4-Ethynyltetrahydropyran-4-OL**

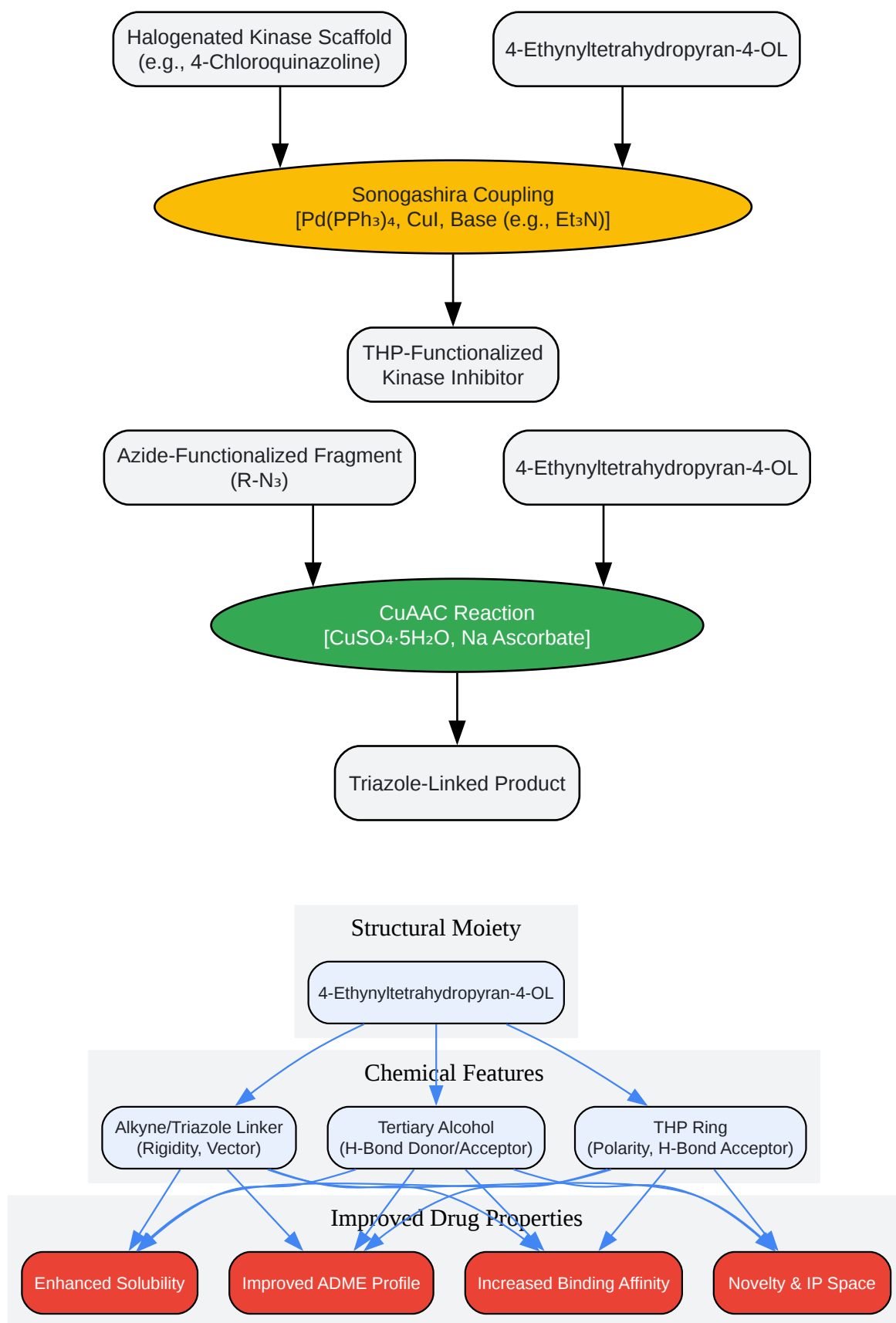
Property	Value	Reference(s)
CAS Number	245079-04-3	[3]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>2</sub>	[3][4]
Molecular Weight	126.15 g/mol	[4]
Appearance	Solid	
Melting Point	62-63 °C	[4]
Key Functional Groups	Terminal Alkyne, Tertiary Alcohol, Tetrahydropyran Ring	

## Core Synthetic Strategies & Protocols

The terminal alkyne of **4-Ethynyltetrahydropyran-4-OL** serves as a powerful chemical handle for C-C and C-N bond formation. Below are protocols for two of the most impactful reactions in medicinal chemistry for its utilization.

### Application I: Sonogashira Coupling for Direct Scaffold Elaboration

Scientific Rationale: The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.<sup>[5][6][7]</sup> This reaction is exceptionally powerful for kinase inhibitor synthesis as many foundational scaffolds (e.g., quinazolines, pyrimidines, indoles) are readily prepared as halogenated intermediates.<sup>[8][9]</sup> The reaction allows for the direct, rigid, and linear attachment of the THP moiety to the core scaffold, projecting it into solvent-exposed regions of the kinase ATP-binding pocket—a common strategy for achieving selectivity and potency.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [parchem.com](https://parchem.com) [[parchem.com](https://parchem.com)]
- 4. 4-Ethynyltetrahydro-2H-pyran-4-ol [[myskinrecipes.com](https://myskinrecipes.com)]
- 5. [synarchive.com](https://synarchive.com) [[synarchive.com](https://synarchive.com)]
- 6. Sonogashira Coupling [[organic-chemistry.org](https://organic-chemistry.org)]
- 7. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 8. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. Synthesis and inhibitory activity of 4-alkynyl and 4-alkenylquinazolines: identification of new scaffolds for potent EGFR tyrosine kinase inhibitors - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [use of 4-Ethynyltetrahydropyran-4-OL for synthesizing kinase inhibitors]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2468568#use-of-4-ethynyltetrahydropyran-4-ol-for-synthesizing-kinase-inhibitors>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)